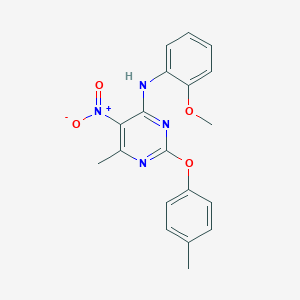
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and infection. N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, inflammation, and infection. It has also been shown to have antioxidant properties and can reduce oxidative stress in cells. N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine for lab experiments is its broad range of potential applications, which makes it a versatile compound for studying various diseases and biological processes. However, one limitation of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine research, including exploring its potential applications in drug delivery systems, investigating its effects on the immune system, and studying its potential for use in combination therapy with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine and its potential for clinical use.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine involves a multi-step process that includes the reaction of 2-methoxyaniline with 4-methylphenol in the presence of potassium carbonate and copper powder to form 2-(4-methylphenoxy)aniline. This intermediate is then reacted with 6-methyl-2-chloro-4-nitropyrimidine in the presence of sodium hydride to form N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been extensively studied for its potential applications in the treatment of cancer, inflammation, and infectious diseases. In cancer research, N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In infectious disease research, N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have antibacterial and antiviral properties.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-8-10-14(11-9-12)27-19-20-13(2)17(23(24)25)18(22-19)21-15-6-4-5-7-16(15)26-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPBOIDYKCQPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitropyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984497.png)
![{1-(4-tert-butylbenzoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984504.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4984508.png)
![5-(4-chlorophenyl)-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4984515.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)
